molecular formula C7H15NO B1266527 N-Ethyltetrahydrofurfurylamine CAS No. 7179-86-4

N-Ethyltetrahydrofurfurylamine

Cat. No.: B1266527
CAS No.: 7179-86-4
M. Wt: 129.2 g/mol
InChI Key: HLSDMLXXPIEJFI-UHFFFAOYSA-N
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Description

N-Ethyltetrahydrofurfurylamine is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.2. It is also known by other names such as N-ethyltetrahydro-2-furanmethanamine and N-(tetrahydrofuran-2-ylmethyl)ethanamine . This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and an ethylamine group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyltetrahydrofurfurylamine can be synthesized through the catalytic hydroamination of tetrahydrofurfuryl alcohol with nitriles. This reaction is typically carried out over copper oxide catalysts under a hydrogen pressure of 15 atm at a temperature of 230°C . The yield of N-alkyltetrahydrofurfurylamines from this reaction is approximately 49-53% .

Industrial Production Methods

In industrial settings, the production of this compound often involves the reductive amination of furfuryl alcohol using RANEY® nickel as a catalyst. By optimizing the reaction conditions, a high yield of tetrahydrofurfurylamine can be achieved .

Chemical Reactions Analysis

Types of Reactions

N-Ethyltetrahydrofurfurylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The ethylamine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Simpler amines and alcohols.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N-Ethyltetrahydrofurfurylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyltetrahydrofurfurylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in their activity. This interaction can result in various biological effects, such as modulation of signaling pathways and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyltetrahydrofurfurylamine
  • N-Propyl-2-furanmethanamine
  • N-Butyl-2-furanmethanamine

Uniqueness

N-Ethyltetrahydrofurfurylamine is unique due to its specific structure, which includes a tetrahydrofuran ring and an ethylamine group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-8-6-7-4-3-5-9-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSDMLXXPIEJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601291355
Record name N-Ethyltetrahydro-2-furanmethanamine
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Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7179-86-4
Record name N-Ethyltetrahydro-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7179-86-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyltetrahydrofurfurylamine
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Record name 7179-86-4
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Record name N-Ethyltetrahydro-2-furanmethanamine
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Record name N-ethyltetrahydrofurfurylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The research paper "ALPHA-BENZYLTETRAHYDROFURFURYLAMINES--A NEW SERIES OF PSYCHOMOTOR STIMULANTS. III. THE PHARMACOLOGY OF D-THREO ALPHA-BENZYL-N-ETHYLTETRAHYDROFURFURYLAMINE (ZYLOFURAMINE)" [] primarily focuses on characterizing the pharmacological profile of Zylofuramine as a potential psychomotor stimulant. The study likely explored its effects on animal behavior and compared its potency to other known stimulants.

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